molecular formula C16H17ClN4 B14713601 N''-(4-Chlorophenyl)-N-(3,4-dihydroquinolin-1(2H)-yl)guanidine CAS No. 6637-35-0

N''-(4-Chlorophenyl)-N-(3,4-dihydroquinolin-1(2H)-yl)guanidine

Katalognummer: B14713601
CAS-Nummer: 6637-35-0
Molekulargewicht: 300.78 g/mol
InChI-Schlüssel: WOAPVWCBVXIOPU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’'-(4-Chlorophenyl)-N-(3,4-dihydroquinolin-1(2H)-yl)guanidine is a synthetic organic compound that belongs to the class of guanidines. This compound is characterized by the presence of a 4-chlorophenyl group and a 3,4-dihydroquinolin-1(2H)-yl group attached to a guanidine moiety. Guanidines are known for their diverse biological activities and are often used in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’'-(4-Chlorophenyl)-N-(3,4-dihydroquinolin-1(2H)-yl)guanidine typically involves the reaction of 4-chloroaniline with 3,4-dihydroquinoline-1(2H)-amine in the presence of a guanidylating agent. Common guanidylating agents include cyanamide or S-methylisothiourea. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Analyse Chemischer Reaktionen

Types of Reactions

N’'-(4-Chlorophenyl)-N-(3,4-dihydroquinolin-1(2H)-yl)guanidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinoline derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted guanidines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N’'-(4-Chlorophenyl)-N-(3,4-dihydroquinolin-1(2H)-yl)guanidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N’'-(4-Chlorophenyl)-N-(quinolin-1-yl)guanidine
  • N’'-(4-Chlorophenyl)-N-(2,3-dihydroquinolin-1(2H)-yl)guanidine
  • N’'-(4-Chlorophenyl)-N-(4,5-dihydroquinolin-1(2H)-yl)guanidine

Uniqueness

N’'-(4-Chlorophenyl)-N-(3,4-dihydroquinolin-1(2H)-yl)guanidine is unique due to the specific arrangement of its functional groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing new compounds with improved efficacy and selectivity.

Eigenschaften

CAS-Nummer

6637-35-0

Molekularformel

C16H17ClN4

Molekulargewicht

300.78 g/mol

IUPAC-Name

2-(4-chlorophenyl)-1-(3,4-dihydro-2H-quinolin-1-yl)guanidine

InChI

InChI=1S/C16H17ClN4/c17-13-7-9-14(10-8-13)19-16(18)20-21-11-3-5-12-4-1-2-6-15(12)21/h1-2,4,6-10H,3,5,11H2,(H3,18,19,20)

InChI-Schlüssel

WOAPVWCBVXIOPU-UHFFFAOYSA-N

Kanonische SMILES

C1CC2=CC=CC=C2N(C1)NC(=NC3=CC=C(C=C3)Cl)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.